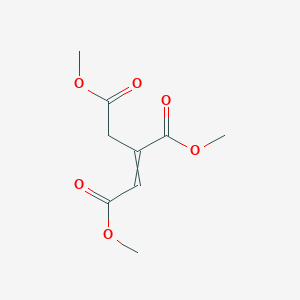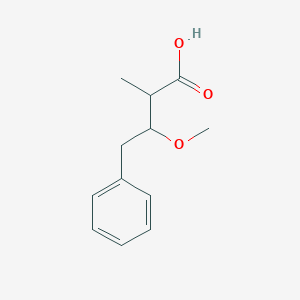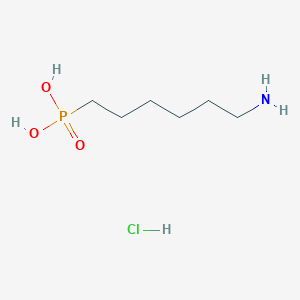![molecular formula C10H10Br2N2O2 B12511533 N,N'-1,4-Phenylenebis[2-bromoacetamide] CAS No. 10328-52-6](/img/structure/B12511533.png)
N,N'-1,4-Phenylenebis[2-bromoacetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,4-Phenylenebis[2-bromoacetamide] is an organic compound with the molecular formula C10H10Br2N2O2. It is a reagent commonly used in chemical synthesis and research. The compound is characterized by the presence of two bromoacetamide groups attached to a 1,4-phenylene ring, making it a versatile building block in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis[2-bromoacetamide] typically involves the reaction of 1,4-phenylenediamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for N,N’-1,4-Phenylenebis[2-bromoacetamide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products to meet industrial safety and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-1,4-Phenylenebis[2-bromoacetamide] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a dehydrating agent like molecular sieves or an acid catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acetamides, where the bromine atoms are replaced by the nucleophiles.
Condensation Reactions: The major products are imines or amides, depending on the specific reactants used.
Aplicaciones Científicas De Investigación
N,N’-1,4-Phenylenebis[2-bromoacetamide] has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’-1,4-Phenylenebis[2-bromoacetamide] involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This cross-linking capability is particularly useful in studying protein structures and interactions. The compound targets cysteine residues in proteins, forming stable thioether bonds that can be analyzed to gain insights into protein conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-1,4-Phenylenebis[2-chloroacetamide]
- N,N’-1,4-Phenylenebis[2-iodoacetamide]
- N,N’-1,4-Phenylenebis[2-fluoroacetamide]
Uniqueness
N,N’-1,4-Phenylenebis[2-bromoacetamide] is unique due to its specific reactivity profile. The bromoacetamide groups provide a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers an optimal combination of leaving group ability and nucleophilic substitution efficiency .
Propiedades
Número CAS |
10328-52-6 |
|---|---|
Fórmula molecular |
C10H10Br2N2O2 |
Peso molecular |
350.01 g/mol |
Nombre IUPAC |
2-bromo-N-[4-[(2-bromoacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H10Br2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Clave InChI |
WRTWJYGSNBGGRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CBr)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


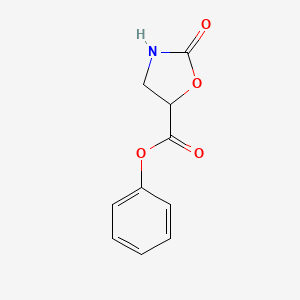
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)

![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
![[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)

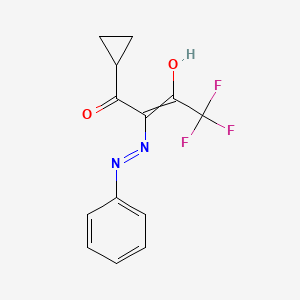
![3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B12511526.png)
